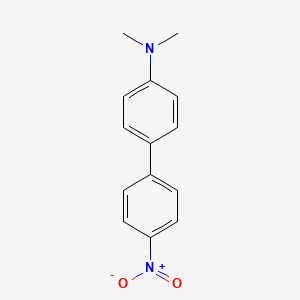

4-Dimethylamino-4'-nitrobiphenyl

描述

Contextualization within Donor-Acceptor Biphenyl (B1667301) Systems

4-Dimethylamino-4'-nitrobiphenyl (DNBP) is a quintessential example of a donor-acceptor biphenyl system. rsc.org This class of molecules is characterized by a molecular structure where an electron-donating group and an electron-withdrawing group are attached to a biphenyl core. In DNBP, the electron-donating moiety is the N,N-dimethylamino group (-N(CH₃)₂), and the electron-withdrawing moiety is the nitro group (-NO₂). rsc.orgnih.gov These two groups are positioned at opposite ends of the biphenyl scaffold, specifically at the 4 and 4' positions. nih.gov

The biphenyl unit acts as a π-conjugated bridge, facilitating electronic communication between the donor and acceptor groups. d-nb.info This architecture is fundamental to the molecule's properties, as the interaction between the electron-rich and electron-poor ends dictates its electronic behavior, particularly in the excited state. rsc.org Donor-acceptor substituted biphenyls like DNBP serve as excellent model compounds for investigating photoinduced charge transfer dynamics. rsc.org

Significance as a Push-Pull Chromophore

The donor-acceptor arrangement in DNBP gives rise to its classification as a "push-pull" chromophore. nih.govrsc.org The term describes the intramolecular electronic dynamic: the dimethylamino group "pushes" electron density into the π-system, while the nitro group "pulls" electron density from it. This push-pull mechanism results in a significant redistribution of electrons upon photoexcitation. researchgate.net

This inherent charge transfer character is responsible for DNBP's notable photophysical properties. rsc.org Organic molecules with a nitro group, like DNBP, often exhibit efficient nonlinear optical (NLO) properties. rsc.orgrsc.orgresearchgate.net This is a direct consequence of the strong intramolecular charge transfer (ICT) facilitated by the potent electron-withdrawing nature of the nitro group and the high mobility of the π-electrons within the conjugated system. rsc.orgrsc.orgresearchgate.net The significant change in dipole moment between the ground and excited states, a hallmark of push-pull chromophores, is central to its NLO activity and its use as a probe for solvent polarity. rsc.org

Historical Development in Intramolecular Charge Transfer (ICT) Studies

DNBP has played a significant role in the historical and ongoing development of intramolecular charge transfer (ICT) studies. rsc.orgnih.gov Molecules exhibiting ICT are crucial for applications such as probing the polarity of complex environments and in the development of materials for optoelectronics. rsc.orgd-nb.info Upon photoexcitation, DNBP can form an excited state with a significant charge transfer character, where an electron is effectively moved from the dimethylamino (donor) end to the nitro (acceptor) end. rsc.org

A key concept that has been extensively studied using DNBP and related molecules is the Twisted Intramolecular Charge Transfer (TICT) model. rsc.orgrsc.org This model proposes that after initial excitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the bond connecting the donor/acceptor group and the aromatic ring, to reach a more stable, charge-separated TICT state. rsc.org

Research on DNBP has provided critical insights into the dynamics of this process. Studies using ultrafast transient absorption spectroscopy have revealed that the ICT process in DNBP is highly sensitive to the solvent environment. rsc.orgrsc.org

In highly polar solvents like acetonitrile (B52724), the formation of the TICT state is an ultrafast, barrierless process. The rate is primarily controlled by the viscosity of the medium. rsc.orgrsc.org

In solvents of moderate polarity, such as ethyl acetate, the twisting process is slower, and an equilibrium is established between the LE and TICT states due to a small energy barrier. rsc.orgrsc.org

In nonpolar solvents like dioxane, the twisting motion is significantly hindered. rsc.orgrsc.org

Interestingly, in nonpolar cyclohexane, evidence suggests a reverse twisting motion towards a more planar ICT geometry (Planar Intramolecular Charge Transfer or PICT) in the excited state. rsc.org

These detailed investigations into the solvent-dependent photophysics of DNBP have been instrumental in refining the understanding of ICT and TICT phenomena, building upon earlier work on similar molecules like 4-N,N-dimethylamino-4′-cyanobiphenyl (DCBP). rsc.org The structural changes during ICT in DNBP have been further elucidated using advanced techniques like femtosecond stimulated Raman spectroscopy (FSRS), confirming the twisting of the nitrophenyl group during the charge transfer process. nih.govresearchgate.net

Research Findings on DNBP

The photophysical properties of DNBP are highly dependent on the solvent environment, a characteristic feature of push-pull chromophores with strong ICT character.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Excited State Dynamics |

| Cyclohexane | ~350 | ~450 | In this nonpolar solvent, the primary deactivation pathway for the excited state is a rapid intersystem crossing to the triplet state. rsc.orgrsc.org The twisting process to a TICT state is retarded. rsc.org |

| Dioxane | ~360 | ~530 | In this solvent of low polarity, the twisting process is completely retarded. rsc.orgrsc.org |

| Ethyl Acetate | ~370 | ~580 | In this moderately polar solvent, the rate of the twisting process is significantly slowed, and the locally excited (LE) and twisted ICT (TICT) states exist in equilibrium. rsc.orgrsc.org |

| Acetonitrile | ~380 | ~620 | In this highly polar solvent, DNBP undergoes an ultrafast, barrierless twisting of the N,N-dimethylaniline group to form a TICT state. rsc.orgrsc.org |

The kinetics of the excited state processes have been investigated using time-resolved spectroscopy.

| Process | Solvent | Characteristic Time Constant | Description |

| Intersystem Crossing (ISC) | Cyclohexane | ~10 ps | An ultrafast transition from the singlet excited state (S₁) to the triplet state. rsc.org |

| Twisted ICT (TICT) formation | Acetonitrile | 220–480 fs | Ultrafast twisting of the nitrophenyl group to form the charge-transferred state. nih.govresearchgate.net |

| Structural Distortion of ICT state | Acetonitrile | ~3 ps | Following initial ICT, a structural distortion of the charge transfer state occurs. d-nb.info |

| ICT State Decay | Acetonitrile | ~900 ps | The lifetime of the fully relaxed, distorted ICT state before returning to the ground state. d-nb.info |

Structure

2D Structure

属性

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGALHOPBAVGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544763 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-87-5 | |

| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Characterization for Dnbp Research

Refined Synthetic Pathways for Biphenyl (B1667301) Derivatives

The construction of the biphenyl scaffold of DNBP can be achieved through various modern synthetic methodologies. Metal-catalyzed cross-coupling reactions are particularly prominent, offering efficient and selective carbon-carbon bond formation. Additionally, electrophilic substitution reactions on a pre-existing biphenyl core represent an alternative synthetic route.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds with high efficiency and functional group tolerance. nih.gov The Suzuki-Miyaura, Stille, and Negishi reactions are powerful tools for this purpose, each utilizing a different organometallic reagent.

The Suzuki-Miyaura coupling reaction, which employs an organoboron reagent and an organic halide, is a widely used method for constructing C-C bonds due to its mild reaction conditions and the low toxicity of the boron-containing reagents. researchgate.net The synthesis of DNBP can be envisioned through the coupling of a 4-dimethylaminophenylboronic acid derivative with a 4-nitrohalobenzene, or vice versa. A plausible reaction scheme involves the coupling of 4-(dimethylamino)phenylboronic acid with 1-bromo-4-nitrobenzene (B128438) in the presence of a palladium catalyst and a base. Research has demonstrated the successful synthesis of various biphenylamines through Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov For instance, the synthesis of N,N-dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine (DNBP) has been reported, and its structure confirmed by NMR spectroscopy. rsc.org

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. nih.govrsc.org This method is valued for the stability and functional group tolerance of the organotin reagents. nih.gov The synthesis of DNBP via Stille coupling would typically involve the reaction of a 4-trimethylstannyl-N,N-dimethylaniline with a 4-nitroaryl halide, or a (4-nitrophenyl)stannane derivative with a 4-halo-N,N-dimethylaniline, in the presence of a palladium catalyst. While general protocols for the Stille coupling are well-established for biphenyl synthesis, specific examples detailing the synthesis of DNBP are less common in readily available literature. nih.govresearchgate.netnih.gov

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This reaction is known for its high reactivity and selectivity. The synthesis of DNBP via Negishi coupling could proceed by reacting a 4-(dimethylamino)phenylzinc halide with a 4-nitroaryl halide. The Negishi reaction has shown good tolerance for various functional groups, including the nitro group. orgsyn.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Arylboronic acid or ester | Aryl halide or triflate | Palladium complex |

| Stille | Organostannane | Aryl halide or triflate | Palladium complex |

| Negishi | Organozinc halide | Aryl halide | Palladium or Nickel complex |

Electrophilic Substitution Reactions on Biphenyl Scaffolds

An alternative approach to synthesizing substituted biphenyls like DNBP is through the electrophilic substitution on a pre-formed biphenyl scaffold. For DNBP, this would involve the nitration of 4-dimethylaminobiphenyl. The directing effects of the substituents are crucial in this approach. The dimethylamino group is a strongly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group.

The nitration of biphenyl itself has been studied, and it is known that the reaction with nitric acid in sulfuric acid produces a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912). rsc.org The nitration of benzene (B151609) is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.com When nitrating 4-dimethylaminobiphenyl, the powerful para-directing influence of the dimethylamino group would strongly favor the introduction of the nitro group at the 4'-position of the unsubstituted phenyl ring. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. masterorganicchemistry.comrsc.org

Spectroscopic and Diffraction Techniques for Structural Elucidation

The definitive identification and detailed structural analysis of DNBP rely on a combination of modern analytical techniques. X-ray crystallography provides precise information on the solid-state structure, while vibrational and nuclear magnetic resonance spectroscopy offer insights into the molecular vibrations and the chemical environment of the atoms, respectively.

X-ray Crystallography for Crystalline Forms

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov These spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For DNBP, characteristic vibrational bands would be expected for the nitro group (NO₂) and the dimethylamino group (N(CH₃)₂), as well as the vibrations of the biphenyl backbone. The structural changes during intramolecular charge transfer in DNBP have been investigated using femtosecond stimulated Raman spectroscopy, indicating that Raman spectra of this compound have been studied in detail. researchgate.net FT-IR spectra of related compounds, such as 4-nitrobiphenyl and various dimethylamino-substituted aromatics, show characteristic peaks that can be used to infer the expected spectral features of DNBP. researchgate.netresearchgate.netnih.govchemicalbook.com For instance, the FT-IR spectrum of 4-nitrobiphenyl shows characteristic absorptions for the nitro group. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in a molecule.

For 4-Dimethylamino-4'-nitrobiphenyl, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Spectroscopic data for a compound identified as dimethyl-(4'-nitro-biphenyl-4-yl)-amine, which corresponds to DNBP, has been reported in the supplementary information of a research article. rsc.org This provides direct experimental evidence for the characterization of DNBP by NMR.

¹H and ¹³C NMR Data for dimethyl-(4'-nitro-biphenyl-4-yl)-amine rsc.org

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | 7.52 (dd, J = 8 Hz, 2H) | Aromatic Protons |

| 7.32 – 7.39 (m, 2H) | Aromatic Protons | |

| 7.09 (s, 2H) | Aromatic Protons | |

| 6.99 (s, 2H) | Aromatic Protons | |

| 3.44 (s, 6H) | N(CH₃)₂ Protons | |

| ¹³C | 147.2, 140.8, 131.4, 128.7, 128.5, 123.5, 114.4, 112.9, 108.8 | Aromatic and Nitro-substituted Carbons |

| 38.9 | N(CH₃)₂ Carbons |

Electronic Structure and Theoretical Investigations of Dnbp

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the structure-property relationships in molecules like DNBP. They allow for a detailed examination of the electronic ground and excited states, which is crucial for explaining its photophysical behavior. rsc.org

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TDDFT), are the primary computational methods used to investigate the electronic characteristics of DNBP. rsc.org DFT is employed to determine the molecule's equilibrium geometry, electronic ground state properties, and vibrational frequencies. These calculations corroborate experimental findings and provide a foundational understanding of the molecule's stability and structure. nih.gov

TDDFT is specifically used to explore the excited states of DNBP. This is particularly important for understanding the intramolecular charge transfer process that occurs upon photoexcitation. rsc.org Studies have shown that upon absorbing light, an electron is promoted from a state localized on the donor part of the molecule to a state on the acceptor part. TDDFT calculations help to model this transition, predict absorption spectra, and elucidate the dynamics of the charge transfer process, including the potential formation of twisted intramolecular charge transfer (TICT) states in polar solvents. rsc.orgresearchgate.net The accuracy of these calculations provides a robust framework for interpreting experimental results from techniques like ultrafast transient absorption spectroscopy. rsc.org

The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the basis set and computational parameters. For biphenyl (B1667301) systems and related organic chromophores, a common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.gov

The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical. In studies of similar molecules, Pople-style basis sets like 6-31G(d,p) have been utilized to investigate geometry, vibrational properties, and electronic structure. nih.gov However, for achieving a better balance between computational cost and accuracy, modern Karlsruhe "def2" basis sets, particularly those of triple-zeta quality like def2-TZVP, are often recommended. psicode.org These larger basis sets provide a more flexible description of the electron distribution, which is essential for accurately modeling the subtle electronic effects in conjugated systems like DNBP.

Table 1: Common Computational Parameters for DNBP Analysis

| Parameter | Typical Selection | Purpose |

| Method | Density Functional Theory (DFT) | Ground state geometry and electronic properties. |

| Functional | B3LYP | A hybrid functional offering a good balance of accuracy for organic molecules. |

| Excited State Method | Time-Dependent DFT (TDDFT) | Calculation of electronic transitions and excited state properties. |

| Basis Set | 6-31G(d,p) or def2-TZVP | Defines the set of functions to describe atomic orbitals for molecular orbital construction. nih.govpsicode.org |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a conceptual framework for understanding the electronic transitions and reactivity of DNBP. Analysis of the frontier molecular orbitals and charge distribution reveals the essence of its push-pull character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic behavior of DNBP. The HOMO acts as the primary electron donor orbital, while the LUMO functions as the electron acceptor. physchemres.org

For DNBP, theoretical calculations consistently show that the HOMO is predominantly localized on the electron-rich dimethylamino-phenyl moiety. Conversely, the LUMO is localized on the electron-deficient nitrophenyl moiety. The spatial separation of these orbitals is a clear indicator of a strong charge-transfer character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that dictates the molecule's chemical reactivity and the energy of its lowest electronic excitation. nih.govschrodinger.com A smaller energy gap generally implies higher reactivity and that the molecule will absorb light at longer wavelengths. schrodinger.com The HOMO-LUMO gap for push-pull systems like DNBP is significantly smaller than that of the parent biphenyl molecule, which is a direct consequence of the donor-acceptor substitution.

Table 2: Representative Frontier Orbital Data for DNBP

| Orbital | Typical Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Localized on the N,N-dimethylaniline moiety; acts as the electron source. |

| LUMO | -2.0 to -2.5 | Localized on the nitrobenzene (B124822) moiety; acts as the electron sink. |

| Energy Gap (ΔE) | 3.0 to 4.0 | The energy difference (LUMO - HOMO) that corresponds to the primary charge-transfer excitation. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of quantum chemical calculations into the familiar language of chemical bonding, lone pairs, and intermolecular interactions. For DNBP, NBO analysis is crucial for quantifying the extent of charge delocalization and identifying specific hyperconjugative interactions that contribute to the molecule's stability and electronic properties. nih.govresearchgate.net

The analysis reveals significant delocalization of electron density from the nitrogen lone pair (on the dimethylamino group) into the π* antibonding orbitals of the adjacent phenyl ring. This charge is further delocalized across the biphenyl bridge and into the π* system of the nitrophenyl ring. This process of electron donation and withdrawal is what defines the intramolecular charge transfer. NBO analysis provides quantitative measures of the stabilization energies associated with these donor-acceptor interactions, confirming the efficiency of the π-conjugated bridge in mediating the charge transfer. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution in a molecule, highlighting regions that are electron-rich or electron-poor. nih.govtci-thaijo.org For DNBP, an MEP map clearly illustrates its push-pull nature. The region around the nitro group exhibits a strong negative potential (typically colored red or yellow), indicating a high electron density and the most likely site for electrophilic attack. In contrast, the region around the dimethylamino group shows a positive potential (colored blue), signifying relative electron deficiency.

Complementing the visual MEP map, Natural Population Analysis (NPA) assigns numerical partial charges to each atom in the molecule. nih.gov NPA calculations for DNBP quantify the charge separation, showing a significant negative charge accumulation on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom of the dimethylamino group. This quantitative data confirms the charge distribution predicted by the frontier orbital analysis and the MEP map.

Table 3: Representative Natural Population Analysis (NPA) Charges on Key Atoms in DNBP

| Atom/Group | Representative NPA Charge (a.u.) | Role |

| Nitro Group (O atoms) | -0.40 to -0.50 | Strong negative charge accumulation; electron-accepting site. |

| Dimethylamino Group (N atom) | +0.25 to +0.35 | Positive charge; electron-donating site. |

Theoretical Insights into Conformational Landscapes of 4-Dimethylamino-4'-nitrobiphenyl

The photophysical properties of this compound (DNBP) are intrinsically linked to its molecular conformation. As a donor-acceptor (D-A) substituted biphenyl, the molecule's structure is not rigid. Theoretical investigations, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been indispensable in elucidating the complex relationship between its three-dimensional structure and its electronic states, especially after photoexcitation. rsc.orgresearchgate.net These computational methods provide a detailed picture of the molecule's conformational landscape, revealing how changes in its geometry dictate the pathways for energy dissipation from its excited states.

Planar vs. Twisted Molecular Structures in Excited States

Upon absorption of light, donor-acceptor molecules like DNBP are promoted to an excited state. The subsequent relaxation process often involves significant structural reorganization, leading to the formation of an intramolecular charge transfer (ICT) state. Theoretical and experimental studies have revealed that DNBP can adopt one of two primary geometries in its excited state: a twisted or a planar conformation. rsc.orgrsc.org The choice between these pathways is a critical determinant of the molecule's fluorescence and nonlinear optical properties and is heavily influenced by the surrounding environment. rsc.orgresearchgate.net

The formation of a Twisted Intramolecular Charge Transfer (TICT) state involves the rotation of the N,N-dimethylaniline (donor) moiety with respect to the nitrobenzene (acceptor) moiety. rsc.org This twisted geometry is stabilized in polar solvents. In contrast, a Planar Intramolecular Charge Transfer (PICT) state involves a move towards a more planar conformation of the biphenyl system. rsc.orgrsc.org This process is favored in nonpolar environments. rsc.org

Detailed understanding of whether a molecule will twist or planarize in its excited state has been significantly advanced by theoretical approaches like TDDFT and molecular dynamics simulations. researchgate.net For DNBP, computational studies have corroborated experimental findings from ultrafast transient absorption spectroscopy. rsc.org In solvents of high polarity, such as acetonitrile (B52724), the ICT process is associated with a barrierless twisting motion to populate the TICT state. rsc.orgresearchgate.net As the solvent polarity is lowered, this twisting is slowed down or even completely hindered. rsc.org In nonpolar solvents like cyclohexane, a reverse twisting motion towards a more planar geometry (the PICT process) becomes the dominant relaxation pathway in the excited state. rsc.org

| Solvent Polarity | Dominant Excited State Geometry | Relaxation Pathway |

| High (e.g., Acetonitrile) | Twisted | Twisted Intramolecular Charge Transfer (TICT) rsc.orgresearchgate.net |

| Moderate (e.g., Ethyl Acetate) | Equilibrium between LE and TICT | Slowed twisting process rsc.org |

| Low (e.g., Dioxane) | Locally Excited (LE) State | Retarded twisting process rsc.org |

| Nonpolar (e.g., Cyclohexane) | Planar | Planar Intramolecular Charge Transfer (PICT) rsc.org |

Role of Torsional Angles (e.g., N(CH₃)₂-phenyl, nitro-phenyl)

The transition between the ground state, locally excited (LE) state, and the ultimate charge-transfer (TICT or PICT) states is governed by changes in specific torsional (dihedral) angles within the DNBP molecule. These angles define the relative orientation of the key functional groups and the biphenyl rings. The most critical torsional angles are:

The inter-ring angle (φ): The dihedral angle between the two phenyl rings of the biphenyl core.

The N(CH₃)₂-phenyl angle (θ_D): The torsion angle describing the rotation of the dimethylamino group relative to the plane of the phenyl ring to which it is attached.

The nitro-phenyl angle (θ_A): The torsion angle describing the rotation of the nitro group relative to its attached phenyl ring.

Theoretical calculations have shown that the ground state of DNBP is non-planar, with a significant torsion angle between the two aromatic rings to minimize steric hindrance. nih.gov Upon excitation, the molecule's geometry evolves. The formation of the TICT state, observed in polar solvents, is primarily driven by the twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety. rsc.orgresearchgate.net This large-amplitude motion facilitates complete charge separation between the donor and acceptor ends of the molecule.

The importance of these torsional motions is highlighted by studies in constrained environments. When the torsional relaxation of the biphenyl group is restricted, such as within the confined space of reverse micelles, the excited-state dynamics are significantly altered, leading to an increase in fluorescence quantum yield and the observation of strong phosphorescence. gist.ac.kr This demonstrates that preventing the molecule from achieving its preferred twisted geometry can shut down non-radiative decay pathways and open up others, like intersystem crossing to the triplet state. rsc.orggist.ac.kr While precise calculated angles for DNBP can vary with the theoretical model used, the general principle is that these torsional coordinates map the pathway from the initial Franck-Condon state to the relaxed, charge-separated excited states. researchgate.net

| Torsional Angle | Description | Role in Excited State Dynamics |

| Inter-ring Angle | Dihedral angle between the planes of the two phenyl rings. | Changes during the relaxation from the LE state to the ICT state. A value of 56.01° has been reported for a related compound. nih.gov |

| N(CH₃)₂-phenyl Angle | Torsion of the dimethylamino group relative to its phenyl ring. | Twisting of this group is a key component of the TICT formation, especially in polar solvents. rsc.orgresearchgate.net |

| Nitro-phenyl Angle | Torsion of the nitro group relative to its phenyl ring. | Contributes to the overall molecular conformation and electronic structure. An aryl-nitro torsion angle of 48.66° has been noted in a similar biphenyl structure. nih.gov |

Advanced Photophysical Phenomena and Excited State Dynamics of Dnbp

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical behavior of 4-Dimethylamino-4'-nitrobiphenyl (DNBP) is centrally governed by intramolecular charge transfer (ICT) processes. researchgate.netrsc.orgnih.gov This phenomenon involves the redistribution of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro group upon photoexcitation. rsc.orgnih.gov The efficiency and pathway of this charge transfer are highly sensitive to the surrounding solvent environment, leading to complex excited-state dynamics. researchgate.netrsc.org

Locally Excited (LE) States

Upon absorption of a photon, DNBP is initially promoted to a locally excited (LE) state. nih.gov This state is characterized by an electronic distribution similar to the ground state, but with higher energy. The LE state is the initial step in the excited-state cascade, from which further relaxation pathways, including charge transfer, originate. nih.gov In nonpolar solvents, emission can occur from a near-planar LE state. nih.gov The transition from the LE state to a more charge-separated state is a key process in the photophysics of DNBP. researchgate.netrsc.org

Twisted Intramolecular Charge Transfer (TICT) States

In polar solvents, the LE state of DNBP can evolve into a twisted intramolecular charge transfer (TICT) state. researchgate.netrsc.org This process involves the twisting of the N,N-dimethylaniline (DMA) moiety relative to the nitrobenzene (B124822) group. researchgate.netrsc.org This rotation leads to a decoupling of the π-systems of the donor and acceptor groups, resulting in a highly polar, charge-separated state. nih.gov The formation of the TICT state is often associated with a large Stokes shift in the emission spectrum and is highly dependent on the polarity and viscosity of the solvent. researchgate.netnih.gov For instance, in highly polar solvents like acetonitrile (B52724), the formation of the TICT state is a barrierless process, with the rate being primarily controlled by the solvent's viscosity. researchgate.netrsc.org In moderately polar solvents such as ethyl acetate, the twisting process is slower, and an equilibrium between the LE and TICT states can be established due to a low energy barrier for their interconversion. researchgate.netrsc.org

Planar Intramolecular Charge Transfer (PICT) Processes

Conversely, in nonpolar solvents like cyclohexane, a different relaxation pathway known as planar intramolecular charge transfer (PICT) can be observed. researchgate.netrsc.org In this process, the molecule undergoes a reverse twisting motion towards a more planar geometry in the excited state. researchgate.netrsc.org The driving force for either TICT or PICT is a complex interplay of factors including the energy gap between the involved orbitals and excited-state relaxation dynamics. rsc.org In the case of DNBP in nonpolar environments, the twisting process to a TICT state is retarded, and the molecule favors a more planar conformation. researchgate.netrsc.org This can also lead to other deactivation pathways, such as intersystem crossing to the triplet state. researchgate.netrsc.org

Time-Resolved Spectroscopic Investigations

To unravel the intricate details of these ultrafast processes, sophisticated time-resolved spectroscopic techniques are employed. These methods provide snapshots of the molecule's electronic and structural evolution on femtosecond to nanosecond timescales.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy is a powerful tool for monitoring the excited-state dynamics of DNBP. researchgate.netrsc.orgresearchgate.net This technique uses a pump pulse to excite the molecule and a delayed probe pulse to measure the resulting changes in absorption. unimelb.edu.au By varying the delay between the pump and probe, the formation and decay of transient species like the LE, TICT, and triplet states can be tracked. For DNBP, transient absorption studies have revealed the kinetics of the ICT process in various solvents. researchgate.netrsc.org For example, in polar solvents, the decay of the LE state and the rise of the TICT state can be directly observed. researchgate.net In a study using methanol (B129727) as the solvent, the ultrafast ICT dynamics of DNBP showed a time constant of 220 fs, with the LE state absorbing at 492 nm and the charge-transferred state at 458 nm. researchgate.net In nonpolar solvents, this technique has been instrumental in identifying the formation of the triplet state via intersystem crossing. researchgate.netrsc.org

| Solvent | Dominant Process | Key Observations | Time Constants |

|---|---|---|---|

| Acetonitrile (High Polarity) | TICT Formation | Barrierless twisting of the DMA group. Rate is governed by solvent viscosity. researchgate.netrsc.org | - |

| Ethyl Acetate (Moderate Polarity) | LE-TICT Equilibrium | Slowed twisting process. Equilibrium between LE and TICT states. researchgate.netrsc.org | - |

| Dioxane (Low Polarity) | Retarded Twisting | The twisting process is completely hindered. researchgate.netrsc.org | - |

| Cyclohexane (Nonpolar) | PICT/Intersystem Crossing | Reverse twisting towards planar geometry. Ultrafast intersystem crossing to the triplet state. researchgate.netrsc.org | τISC ~ 10 ps rsc.org |

| Methanol | ICT | Ultrafast ICT dynamics observed. researchgate.net | 220 fs researchgate.net |

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Structural Changes

Femtosecond Stimulated Raman Spectroscopy (FSRS) provides crucial information about the structural evolution of DNBP during the ICT process. nih.govresearchgate.net This technique offers both high temporal and spectral resolution, allowing for the direct observation of changes in vibrational modes as the molecule transitions between different excited states. nih.govresearchgate.net For DNBP, FSRS studies have provided experimental evidence for the twisting of the nitrophenyl group during ICT. nih.gov The kinetically resolved Raman spectra of the LE and ICT states show distinct differences, particularly in the skeletal vibrational modes of the biphenyl (B1667301) group. nih.gov Specifically, the ν8a vibrational modes of the two phenyl rings, which are strongly coupled in the planar ground state, become decoupled upon the twist of the nitrophenyl group in the ICT state. nih.gov These findings, supported by theoretical simulations, confirm that the ultrafast ICT in DNBP is accompanied by significant structural reorganization. nih.gov

| Vibrational Mode | Frequency (cm-1) | Observation |

|---|---|---|

| νas,NO2 and δCH,CH3 | 1361 and 1378 | Changes in these modes indicate electronic redistribution around the nitro and methyl groups. researchgate.net |

| ν8a,sym | 1574 | Alterations in this symmetric phenyl mode reflect changes in the biphenyl backbone. researchgate.net |

| ν8a,asym | 1602 | Changes in this asymmetric phenyl mode are indicative of the twisting motion during ICT. researchgate.net |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence and transient absorption spectroscopy have been instrumental in elucidating the intricate excited-state intramolecular charge transfer (ICT) dynamics of this compound (DNBP). researchgate.netgist.ac.kr These techniques allow for the direct observation of the formation and decay of transient species on timescales ranging from femtoseconds to nanoseconds. Studies employing these methods have revealed that upon photoexcitation, DNBP undergoes complex structural and electronic rearrangements that are highly sensitive to its environment. rsc.orgresearchgate.net

In transient absorption experiments, the evolution of excited-state absorption (ESA) bands provides a window into the population dynamics of different states. researchgate.net For instance, the kinetics of the excited states can be fitted to exponential functions convoluted with a Gaussian instrument response function to extract time constants for various photophysical processes. researchgate.net By monitoring the spectral shifts and lifetime changes of the fluorescence decay, researchers can map the pathway of the ICT process, from the initially populated locally excited (LE) state to the charge-separated twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.net These measurements have been crucial in determining how factors like solvent polarity, viscosity, and confinement within microenvironments influence the rate and efficiency of the charge transfer process. researchgate.netgist.ac.krrsc.org

Solvent-Mediated Photophysical Effects

The photophysical properties of DNBP exhibit strong dependence on the solvent environment, a phenomenon known as solvatochromism. The absorption and emission spectra of DNBP show significant shifts in response to changes in solvent polarity. researchgate.netresearchgate.net The absorption spectrum of DNBP displays a noticeable solvatochromic shift, with the maximum absorption wavelength (λ_max_) moving from 373 nm to 409 nm as solvent polarity increases. researchgate.netresearchgate.net This shift indicates a change in the energy difference between the ground and excited states, influenced by the stabilization of the more polar excited state by polar solvent molecules.

Even more pronounced is the effect on the emission spectrum. DNBP exhibits very large Stokes shifts, which is the difference in energy between the maxima of the absorption and emission spectra. In polar solvents, these Stokes shifts can range from 8,010 cm⁻¹ to 11,800 cm⁻¹. researchgate.netresearchgate.net This substantial energy loss between absorption and emission is a hallmark of significant structural rearrangement in the excited state, characteristic of molecules undergoing ICT. The large Stokes shift reflects the stabilization of the highly polar charge transfer state prior to fluorescence.

Table 1: Solvatochromic and Stokes Shift Data for DNBP in Various Solvents

| Property | Range |

|---|---|

| Absorption Maxima (λ_abs_) | 373 - 409 nm |

This interactive table summarizes the range of observed absorption maxima and Stokes shifts for DNBP, reflecting its sensitivity to solvent polarity.

The dynamics of intramolecular charge transfer in DNBP are profoundly influenced by both the polarity and viscosity of the solvent medium. rsc.orgresearchgate.net The solvent environment dictates the energy landscape of the excited states and the kinetics of the transition between them.

High-Polarity Solvents (e.g., Acetonitrile): In solvents of high polarity, the ICT process is extremely rapid and is described as a barrierless twisting of the N,N-dimethylaniline (DMA) group relative to the nitrobenzene moiety. rsc.orgresearchgate.net This motion leads to the formation of the TICT state. In this regime, the rate of the twisting process is not primarily governed by an energy barrier but is instead controlled by the viscosity of the medium. rsc.orgresearchgate.net

Moderate-Polarity Solvents (e.g., Ethyl Acetate): In solvents of medium polarity, the rate of the twisting process is significantly reduced. rsc.orgresearchgate.net An equilibrium is established between the LE and TICT states due to a low energy barrier for their interconversion. rsc.orgresearchgate.net

Low-Polarity Solvents (e.g., Dioxane): As the solvent polarity is further decreased, the twisting motion required to form the TICT state is completely retarded. rsc.orgresearchgate.net

Nonpolar Solvents (e.g., Cyclohexane): In nonpolar environments, a different dynamic process becomes evident. A reverse twisting motion toward a more planar geometry, known as the planar ICT (PICT) process, has been observed in the excited state dynamics. rsc.orgresearchgate.net

The ICT process in polar solvents appears to be a barrierless transition that shows a strong dependence on solvent polarity or viscosity. researchgate.net

Table 2: Effect of Solvent Polarity on DNBP's ICT Dynamics

| Solvent Polarity | Solvent Example | Observed ICT Dynamic |

|---|---|---|

| High | Acetonitrile | Barrierless twisting to TICT state, rate governed by viscosity. rsc.orgresearchgate.net |

| Moderate | Ethyl Acetate | Slowed twisting, equilibrium between LE and TICT states. rsc.orgresearchgate.net |

| Low | Dioxane | Twisting process is completely retarded. rsc.orgresearchgate.net |

This interactive table details the distinct intramolecular charge transfer dynamics of DNBP in response to varying solvent polarities.

The photophysical behavior of DNBP is also significantly altered when confined within microheterogeneous environments such as the reverse micelles (RMs) of bis(2-ethylhexyl)sulfosuccinate sodium salt (AOT). researchgate.netgist.ac.kr In these systems, DNBP's excited-state dynamics become dependent on the properties of the nanoscopic water pool.

When DNBP is encapsulated in AOT reverse micelles, its absorption and emission bands appear blue-shifted compared to their positions in bulk methanol solution. researchgate.netgist.ac.kr This shift is attributed to the lower effective polarity of the water confined in the RMs. researchgate.netgist.ac.kr

A key observation is the dramatic increase in both the fluorescence quantum yield and the excited-state lifetime of DNBP as the size of the reverse micelle decreases (i.e., at lower water content). researchgate.netgist.ac.kr This phenomenon is interpreted as a consequence of two factors within the smaller RMs: a decrease in the micropolarity and an increase in the microviscosity. researchgate.netgist.ac.kr The more restricted and less polar environment in small RMs hinders the torsional relaxation of the biphenyl group, which is necessary for the formation of the non-radiative TICT state. researchgate.netgist.ac.kr This restriction of motion leads to enhanced fluorescence and a longer-lived excited state. researchgate.netgist.ac.kr These studies highlight the site-specific and size-dependent nature of DNBP's excited-state dynamics within the less homogeneous solvent pools of reverse micelles compared to bulk solutions. researchgate.netgist.ac.kr

Intersystem Crossing and Triplet State Formation

In addition to the singlet-state ICT dynamics, DNBP can also populate triplet states via intersystem crossing (ISC), a process that is highly sensitive to the solvent environment. In nonpolar solvents like cyclohexane, where the formation of the TICT state is hindered, the initially excited singlet state (S₁) undergoes an ultrafast intersystem crossing to a triplet state (T₂). rsc.orgresearchgate.net This efficient ISC is attributed to the close proximity in energy of the S₁ and T₂ states in these nonpolar conditions. rsc.orgresearchgate.net

Furthermore, the confinement within small reverse micelles also promotes efficient intersystem crossing to the triplet state. researchgate.netgist.ac.kr The restricted torsional motion of the biphenyl group in these confined environments not only enhances fluorescence but also facilitates the ISC process. researchgate.netgist.ac.kr This leads to the observation of strong phosphorescence from DNBP in the near-infrared region when it is located in small RMs, a phenomenon not typically observed in bulk solution. researchgate.netgist.ac.kr The triplet state, once formed, can also participate in further relaxation pathways. worktribe.com

Nonlinear Optical Nlo Properties and Applications of Dnbp

Structure-Property Relationships in NLO Materials

The effectiveness of an organic NLO material is intrinsically linked to its molecular structure. By strategically modifying the molecular framework, it is possible to tune and enhance the NLO response. rsc.org

The "push-pull" concept is a cornerstone of designing efficient second-order NLO molecules. This involves connecting an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") via a π-conjugated bridge. rsc.org

Donor-Acceptor (D-A) Architecture: In 4-Dimethylamino-4'-nitrobiphenyl, the dimethylamino group (-N(CH₃)₂) acts as a strong electron donor, while the nitro group (-NO₂) serves as a powerful electron acceptor. rsc.org This D-A substitution creates a molecule with a significant ground-state dipole moment and a large change in dipole moment upon electronic excitation. This intramolecular charge transfer (ICT) from the donor to the acceptor is the primary origin of the large first hyperpolarizability (β) in such molecules. rsc.orgrsc.org

π-Conjugation: The biphenyl (B1667301) system in DNBP acts as the π-conjugated bridge, facilitating the electronic communication between the donor and acceptor groups. rsc.org The delocalized π-electrons in the conjugated system are highly polarizable and responsive to an applied electric field, which is essential for a strong NLO response. acs.org Extending the length of the π-conjugated system or modifying the bridge can further enhance NLO properties by improving charge transfer efficiency. acs.orgacs.orgnih.gov

The three-dimensional arrangement of the D-A molecule, particularly the planarity of the π-conjugated system, plays a critical role in determining the NLO response.

Molecular Torsion: The biphenyl unit in DNBP is not perfectly planar. The two phenyl rings are twisted with respect to each other, with a specific torsional (dihedral) angle. This torsion can disrupt the π-conjugation between the rings, which in turn affects the efficiency of the intramolecular charge transfer. rsc.org Studies on biphenyl derivatives have shown that the torsional barrier and the equilibrium dihedral angle are sensitive to the nature of substituents on the phenyl rings. rsc.org

Planarity and NLO Response: A more planar conformation generally leads to better π-orbital overlap, enhanced conjugation, and consequently, a stronger NLO response. rsc.org Research on DNBP has shown that its ICT dynamics are highly sensitive to the molecular geometry. In polar solvents, the molecule undergoes ultrafast twisting to populate a twisted intramolecular charge transfer (TICT) state. rsc.org Conversely, in nonpolar solvents, a reverse motion towards a more planar geometry has been observed. rsc.org This dynamic interplay between molecular torsion and the electronic states is fundamental to the NLO properties of DNBP. The deviation from planarity can reduce the hyperpolarizability, highlighting the importance of controlling molecular conformation for optimizing NLO materials. rsc.org

DNBP as a Promising NLO Material

This compound (DNBP) has emerged as a compound of significant interest in the field of nonlinear optics. Its molecular structure, characterized by a biphenyl bridge connecting an electron-donating dimethylamino group (-N(CH₃)₂) and a strong electron-accepting nitro group (-NO₂), establishes a classic donor-π-acceptor (D-π-A) framework. This configuration facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a fundamental prerequisite for high second-order NLO activity.

Research involving single crystals of DNBP grown by the slow evaporation method has provided concrete evidence of its NLO capabilities. nih.gov One of the key metrics for NLO materials is their Second Harmonic Generation (SHG) efficiency, which describes their ability to convert incident laser light into light with double the frequency. Experimental evaluations have shown that DNBP possesses an SHG efficiency that is 3.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark inorganic NLO crystal. nih.gov This superior performance highlights its potential for applications in frequency conversion technologies.

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to understand the electronic properties that give rise to its NLO response. These theoretical analyses have determined the HOMO-LUMO energy gap of DNBP to be approximately 5.4194 eV. nih.gov The magnitude of this gap is indicative of the energy required for electronic excitation and is a critical parameter in tuning the optical and electronic properties of the material. The combination of a high SHG efficiency and favorable electronic characteristics positions DNBP as a highly promising organic material for the development of advanced NLO devices. nih.govepa.gov

| Property | Value | Source |

| Common Name | This compound (DNBP) | N/A |

| IUPAC Name | N,N-dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | researchgate.net |

| CAS Number | 2143-87-5 | epa.gov |

| Molecular Formula | C₁₄H₁₄N₂O₂ | epa.gov |

| Molecular Weight | 242.28 g/mol | researchgate.net |

| Melting Point | 243.0 to 249.0 °C | epa.gov |

| Boiling Point (Predicted) | 398.2 ± 25.0 °C | epa.gov |

| SHG Efficiency | 3.5 times that of KDP | nih.gov |

| Thermal Stability | Stable up to 214 °C | nih.gov |

| HOMO-LUMO Energy Gap | 5.4194 eV | nih.gov |

Potential Applications in Optoelectronics and Photonics

The notable NLO properties and robust electronic characteristics of DNBP make it a strong candidate for various applications in the fields of optoelectronics and photonics. nih.gov Materials with strong D-π-A structures are foundational to many modern optical and electronic technologies due to their ability to interact with and modulate light efficiently.

The suitability of DNBP crystals for use in various optoelectronic devices has been suggested by a range of analyses. nih.gov One particularly promising area is in dye-sensitized solar cells (DSSCs). The fundamental mechanism of a DSSC involves a dye molecule (sensitizer) that absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), generating a current. nih.gov

The effectiveness of a DSSC dye hinges on several factors, including its ability to absorb a broad range of the solar spectrum and efficiently donate an electron upon excitation. The structure of DNBP is well-suited for this role. The dimethylamino group is a potent electron donor, a feature that has been successfully exploited in other DSSC dyes to promote efficient electron injection. rsc.org The biphenyl bridge acts as a conjugated spacer, facilitating the transfer of the electron from the donor to the acceptor end of the molecule, which would be anchored to the semiconductor surface. Research on analogous pyranoanthocyanin derivatives has shown that incorporating a dimethylamino group and extending the π-conjugation are effective strategies for enhancing the performance of DSSCs. rsc.org Therefore, DNBP's inherent D-π-A structure suggests it could function as an effective sensitizer (B1316253) in next-generation solar energy conversion systems.

The molecular architecture of DNBP is also highly relevant to the field of organic light-emitting diodes (OLEDs). Efficient OLEDs often rely on materials with a donor-acceptor structure to manage charge injection, transport, and recombination to generate light. researchgate.netmdpi.com Specifically, the biphenyl core, a central feature of DNBP, is a well-established component in OLED host materials, where it typically provides good hole-transporting characteristics. nih.gov

By combining a hole-transporting biphenyl unit with donor (dimethylamino) and acceptor (nitro) groups, DNBP exemplifies the bipolar characteristics often sought in advanced OLED materials. Bipolar host materials can improve charge balance within the emissive layer, leading to higher efficiency and reduced roll-off at high brightness. nih.gov Furthermore, donor-acceptor molecules are central to the development of emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to harvest both singlet and triplet excitons and achieve internal quantum efficiencies approaching 100%. mdpi.com The distinct donor-acceptor nature of DNBP makes it a plausible candidate for investigation as either a host material or an emissive dopant in high-efficiency blue or other colored OLEDs. researchgate.net

The intramolecular charge transfer (ICT) character of DNBP provides a strong basis for its potential use in chemical sensing and as a fluorescent probe. The fluorescence properties (such as emission wavelength and intensity) of ICT compounds are often highly sensitive to their local environment, including solvent polarity and the presence of specific analytes. This sensitivity can be harnessed to design highly specific sensors.

The principle often involves a change in the ICT state upon interaction with a target molecule, leading to a measurable change in the fluorescence signal. Strong evidence for this potential comes from studies on a closely related compound, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+). APP+ has been successfully utilized as a fluorescent substrate to monitor the activity of the human serotonin (B10506) transporter, demonstrating that the dimethylamino-phenyl scaffold can serve as an effective fluorescent reporter for biological systems. Given the pronounced donor-acceptor structure of DNBP, it is a promising candidate for the development of new fluorescent probes where the interaction with a specific target could modulate its ICT process and produce a clear optical signal.

| Potential Application | Relevant DNBP Structural Feature | Principle of Operation |

| Dye-Sensitized Solar Cells (DSSCs) | Donor-π-Acceptor (D-π-A) structure with a strong dimethylamino donor. | Efficient photo-induced electron injection from the dye to a semiconductor (e.g., TiO₂) upon light absorption. |

| Organic Light-Emitting Diodes (OLEDs) | Biphenyl core (hole transport) combined with donor/acceptor groups (bipolar character). | Facilitates balanced charge injection and recombination within the emissive layer, potentially as a host or TADF emitter. |

| Chemical Sensing & Fluorescent Probes | Environment-sensitive Intramolecular Charge Transfer (ICT) properties. | The fluorescence signal changes in response to interaction with a specific analyte, enabling detection. |

Dnbp in Confined Environments and Advanced Materials

Behavior in Reverse Micelles

Reverse micelles (RMs) provide a unique nano-environment to study the dynamics of encapsulated molecules. The excited-state intramolecular charge transfer (ICT) dynamics of DNBP have been investigated within RMs of bis(2-ethylhexyl)sulfosuccinate sodium salt (AOT) in a mixture of methanol (B129727) and isooctane.

Micropolarity and Microviscosity Effects

When DNBP is confined within AOT reverse micelles, its absorption and emission spectra show a blue shift compared to its behavior in a bulk methanol solution. This spectral shift is indicative of a decrease in the solvent polarity within the core of the reverse micelles. researchgate.netresearchgate.net

As the size of the reverse micelles decreases, a significant increase in both the fluorescence quantum yield and the excited-state lifetime of DNBP is observed. This phenomenon is attributed to a decrease in the micropolarity and an increase in the microviscosity within the smaller reverse micelles. researchgate.netresearchgate.net The confined environment of the small RMs strongly restricts the torsional relaxation of the biphenyl (B1667301) group in DNBP. This restriction leads to an efficient intersystem crossing to the triplet states and results in strong phosphorescence in the near-infrared region. researchgate.netresearchgate.net

Metal-Enhanced Fluorescence (MEF) Studies

Metal-enhanced fluorescence is a phenomenon where the fluorescence intensity of a fluorophore is increased in the proximity of metallic nanostructures. DNBP has been a subject of such studies to understand and optimize this enhancement.

Interaction with Plasmon Resonance Bands of Nanoparticles

The fluorescence enhancement of DNBP is strongly dependent on the spectral overlap between its emission spectrum and the surface plasmon resonance (SPR) bands of the metallic nanoparticles. Studies using silver colloidal films (SCFs) composed of silver nanoparticles of varying sizes have shown that both the dipole and quadrupole SPR bands can lead to effective fluorescence enhancement.

For instance, the fluorescence lifetime of DNBP has been observed to change in the presence of silver nanoparticles of different sizes. The following table illustrates the change in the fluorescence lifetime of DNBP on silver colloidal films (SCF) with varying nanoparticle sizes.

| Nanoparticle Size (Average Diameter) | DNBP Fluorescence Lifetime (ns) |

| Control (Glass) | Not specified |

| SCF7 | 1.33 |

| SCF8 | 1.41 |

Table 1: Fluorescence lifetime of DNBP on silver colloidal films with different nanoparticle sizes. The data suggests a correlation between nanoparticle size and the fluorescence lifetime of DNBP.

Fluorescence Enhancement Mechanisms

The enhancement of DNBP's fluorescence in the presence of metallic nanoparticles is a result of several mechanisms. The locally amplified electric field around the nanoparticles increases the absorption and emission rates of the fluorophore. This interaction, known as plasmon-coupled emission, is a key factor in the observed fluorescence enhancement. researchgate.net

DNBP in Organic Crystals and Thin Films

The properties of 4-Dimethylamino-4'-nitrobiphenyl in the solid state, particularly in the form of organic crystals and thin films, are of interest due to its potential applications in nonlinear optics (NLO). Organic molecules with strong intramolecular charge transfer characteristics, like DNBP, are known to exhibit efficient NLO properties. rsc.org

Similarly, detailed studies on the deposition and morphology of thin films specifically of DNBP are not extensively documented in the available search results. However, the field of organic thin films is an active area of research, with various deposition techniques being explored to create highly ordered structures for electronic and optoelectronic applications. For molecules like DNBP, controlling the orientation and packing in a thin film would be crucial for maximizing its NLO response.

Crystal Lattice and Molecular Packing

The precise arrangement of molecules within a crystal lattice is paramount in determining the bulk properties of a material, including its optical and electronic behavior. For this compound, single-crystal X-ray diffraction studies have been crucial in elucidating its solid-state architecture.

Opto-electronic Evaluation of Crystalline Forms

The opto-electronic properties of DNBP are intrinsically linked to its intramolecular charge transfer characteristics. The efficiency of this process, and consequently the material's NLO performance, is highly sensitive to the surrounding environment, including the rigid confinement of a crystal lattice.

The study of DNBP in various solvents has provided insight into its fundamental photophysical processes. The absorption and emission spectra of DNBP exhibit solvatochromism, meaning the peak wavelengths shift with the polarity of the solvent. researchgate.net For instance, the absorption maximum has been observed at 375 nm in n-hexane and shifts to 420 nm in the more polar solvent formamide. gist.ac.kr This shift is indicative of the stabilization of the charge-separated excited state in more polar environments.

In the context of its crystalline form, the opto-electronic evaluation focuses on properties relevant to its application in devices. The crystalline environment imposes a specific conformation and packing, which can either enhance or diminish the NLO effects observed in solution. The organized, non-centrosymmetric arrangement within the crystal is designed to allow the microscopic molecular hyperpolarizabilities to add up constructively, leading to a large macroscopic NLO susceptibility.

Comparative Studies and Analogues

Comparison with 4-Dimethylamino-4'-nitrostilbene (DNS) and Other Push-Pull Chromophores

4-Dimethylamino-4'-nitrobiphenyl (DNBP) and 4-Dimethylamino-4'-nitrostilbene (DNS) are classic examples of "push-pull" chromophores, molecules characterized by an electron-donating group (the dimethylamino group) and an electron-accepting group (the nitro group) at opposite ends of a π-conjugated system. This architecture gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation, a key feature for applications in nonlinear optics (NLO). rsc.orgnih.gov

The structural difference between DNBP and DNS lies in the bridge connecting the two aromatic rings: a single bond in DNBP versus a vinylene bridge (-CH=CH-) in DNS. This seemingly small variation leads to distinct photophysical behaviors. Investigations using femtosecond stimulated Raman spectroscopy have revealed that upon excitation, both molecules undergo structural changes associated with ICT. nih.govresearchgate.net For DNBP, the ICT process involves a barrierless twisting of the N,N-dimethylaniline moiety relative to the nitrobenzene (B124822) part, leading to a twisted ICT (TICT) state. rsc.orgnih.gov The rate of this twisting is primarily dictated by the viscosity of the solvent. rsc.org

In contrast, the ICT dynamics in DNS are more complex. The process is strongly coupled to several low-frequency deformation modes related to the twist of the nitrophenyl group. nih.govresearchgate.net While both are efficient NLO materials, the nature of the conjugated bridge influences their specific properties. For instance, stilbene (B7821643) derivatives like DNS are known for their significant second harmonic generation (SHG) activity. rsc.org The extended π-system in DNS, provided by the ethylene (B1197577) bridge, enhances the electronic conjugation compared to the twisted biphenyl (B1667301) system of DNBP. nih.govresearchgate.net In its ground state, the dihedral angle between the biphenyl rings in DNBP is approximately 30.4°. researchgate.net

The dynamics of the excited states in DNBP are highly sensitive to the solvent environment. In polar solvents like acetonitrile (B52724), the ultrafast ICT process populates the TICT state. rsc.org In moderately polar solvents, the twisting is slower, and an equilibrium exists between the locally excited (LE) and TICT states. In nonpolar solvents, this twisting is hindered, and in some cases, a reverse twisting towards a more planar geometry has been observed. rsc.org

| Property | This compound (DNBP) | 4-Dimethylamino-4'-nitrostilbene (DNS) |

|---|---|---|

| Conjugated Bridge | Single C-C bond | Vinylene bridge (-CH=CH-) |

| ICT Pathway | Barrierless twisting of the N,N-dimethylaniline group. rsc.orgnih.gov | Coupled to low-frequency deformation modes and nitrophenyl twist. nih.gov |

| Excited State Dynamics | Highly solvent-dependent; forms a TICT state in polar solvents. rsc.org | Investigated for strong ICT character and NLO properties. nih.gov |

| Key Application Area | Nonlinear optical material. rsc.org | Second harmonic generation, nonlinear optical material. rsc.orgnih.gov |

| Ground State Geometry | Twisted biphenyl rings (approx. 30.4° dihedral angle). researchgate.net | More planar structure due to the ethylene bridge. researchgate.net |

Contrasting Nitro vs. Cyano Functionality in Donor-Acceptor Systems

The choice of the electron-acceptor group is critical in tuning the properties of donor-acceptor systems. The nitro (–NO₂) and cyano (–CN) groups are two of the most common and powerful electron-withdrawing groups used in the design of functional organic molecules. rsc.org

Generally, the nitro group is a stronger electron acceptor than the cyano group. rsc.org However, a significant drawback of the nitro functionality is its tendency to quench fluorescence. nih.gov This quenching is often attributed to efficient intersystem crossing and potential photodecomposition pathways. nih.govacs.org Despite this, many nitro-substituted fluorophores with excellent quantum yields have been developed. nih.govacs.org

In contrast, cyano-substituted analogues often exhibit strong fluorescence emission and significant solvent-dependent properties. nih.govresearchgate.net For instance, in a comparative study on a biphenyl system with a strong amine donor, the cyano-substituted compound showed stronger emission and solvent dependence compared to its nitro counterpart. nih.govresearchgate.net However, in other systems, such as certain π-extended fluorene (B118485) derivatives, cyano analogues have been reported to have high quantum yields but with little to no solvatochromism (change in color with solvent polarity), whereas the nitro derivatives showed unique solvatochromism but with poor quantum yields. nih.govresearchgate.net

Studies on anthracene-based donor-acceptor molecules have shown that a 4-nitro substituted compound exhibited a much larger solvatochromic shift (84 nm) compared to the cyano analogue (18 nm). researchgate.netnih.gov This suggests that in some architectures, the nitro group can induce a greater change in the electronic distribution upon excitation in response to solvent polarity. acs.org The cyano-containing version, however, displayed prominent aggregation-enhanced emission (AEE), a phenomenon where the molecule becomes more emissive in an aggregated state, while the nitro analogues experienced aggregation-caused quenching. nih.govresearchgate.netnih.gov

| Characteristic | Nitro (–NO₂) Group | Cyano (–CN) Group |

|---|---|---|

| Electron-Withdrawing Strength | Generally stronger. rsc.org | Strong, but typically weaker than nitro. rsc.org |

| Fluorescence Properties | Often quenches fluorescence. nih.govacs.org | Typically promotes strong fluorescence. nih.govresearchgate.net |

| Solvatochromism | Can exhibit significant solvatochromic shifts, but this is system-dependent. acs.orgresearchgate.netnih.gov | Often shows strong solvent-dependent emission, but can be less sensitive than nitro in some systems. nih.govacs.org |

| Aggregation Effects | Can lead to aggregation-caused quenching. nih.govnih.gov | Can exhibit aggregation-enhanced emission (AEE). nih.govnih.gov |

Exploration of Related Biphenyl Derivatives and Oligothiophenes

The fundamental donor-acceptor design of this compound has inspired the development of a wide range of related materials with tailored properties. By modifying the core structure, the bridging unit, or the donor/acceptor groups, researchers can fine-tune the electronic and optical characteristics for specific applications. spiedigitallibrary.org

Related Biphenyl Derivatives: Research into other biphenyl derivatives has focused on enhancing NLO properties, particularly for applications like optical power limiting. spiedigitallibrary.org By using a "push-push" functionalization on an extended biphenyl core and inserting phenylene-vinylene rods as spacers, chromophores with good linear transparency and very strong nonlinear absorption have been created. spiedigitallibrary.org The twist angle of the biphenyl core is a key parameter that can be adjusted to tune the linear transparency, photostability, and nonlinear absorption spectra. spiedigitallibrary.org These molecules can exhibit large excited-state absorption cross-sections and behavior consistent with a three-photon absorption process, making them suitable for advanced optical applications. spiedigitallibrary.org

Oligothiophenes: Oligothiophenes are another important class of conjugated molecules that serve as building blocks for organic electronic materials. acs.org They are valued for their high charge carrier mobilities and can be readily functionalized to create donor-acceptor architectures. scispace.combyu.edu These systems are synthesized for use in organic photovoltaics and field-effect transistors. acs.orgresearchgate.net

Donor-acceptor oligothiophenes can be designed with either a D-A or A-D-A structure. Their properties are influenced by the number of thiophene (B33073) rings, the placement of solubilizing alkyl chains, and the nature of the acceptor group. rsc.org For example, new push-pull oligothiophenes have been synthesized using a BODIPY (boron-dipyrromethene) moiety as the electron acceptor, which can result in near-infrared (NIR) dyes and molecules with amphoteric redox behavior (capable of both stable oxidation and reduction). scispace.comnih.gov

The electronic properties of these oligothiophenes can be systematically tuned. For instance, in a series of polymers based on alternating oligothiophene units and a double B←N bridged bipyridine (BNBP) acceptor, increasing the length of the oligothiophene donor unit (from thiophene to pentathiophene) systematically raises both the HOMO and LUMO energy levels. rsc.org This tuning allows the same basic polymer structure to function as either an electron acceptor (with shorter oligothiophenes) or an electron donor (with longer oligothiophenes) in organic solar cells. rsc.org

| Compound Class | Key Structural Features | Notable Properties & Applications |

|---|---|---|

| Biphenyl Derivatives | Extended biphenyl cores; phenylene-vinylene spacers; tunable twist angle. spiedigitallibrary.org | Enhanced nonlinear absorptivity; optical power limiting. spiedigitallibrary.org |

| Donor-Acceptor Oligothiophenes | Thiophene-based backbone; various acceptor units (e.g., BODIPY, cyanoacetate). scispace.comrsc.org | Tunable HOMO/LUMO levels; NIR dyes; organic photovoltaics; ambipolar charge transport. scispace.comnih.govrsc.org |

| Thieno[3,4-b]pyrazine-based Oligomers | Alternating donor (thiophene) and acceptor (thieno[3,4-b]pyrazine) units. rsc.org | Models for studying donor-acceptor interactions in conjugated polymers. rsc.org |

Future Research Directions and Unresolved Questions

Further Elucidation of Structural Changes During ICT

A primary area for future investigation is the precise determination of the structural dynamics that occur during the intramolecular charge transfer process in DNBP. Upon photoexcitation, DNBP transitions from a locally excited (LE) state to a charge-separated state, a process that is heavily influenced by the polarity of its environment. rsc.org In polar solvents, this is widely believed to involve the formation of a twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.net

However, the exact nature of this structural change is still a subject of discussion. Time-resolved spectroscopy and theoretical simulations have suggested that the ultrafast ICT process is associated with the twisting of the N,N-dimethylaniline (DMA) moiety relative to the nitrobenzene (B124822) group. rsc.orgresearchgate.net Conversely, other studies have proposed that the rotation of the nitro group itself could be a key component of the ICT mechanism. researchgate.net

While techniques like femtosecond stimulated Raman spectroscopy (FSRS) have provided valuable, kinetically resolved vibrational spectra of the excited states, clear and definitive experimental evidence detailing the complete structural evolution is not yet available. researchgate.netscispace.com Future research should aim to resolve this ambiguity. Advanced structural analysis techniques could provide a more complete picture of the molecular geometry in the TICT state. Unresolved questions include:

What is the precise sequence of bond rotations and planarization events that lead to the final, relaxed ICT state?

How do specific solvent interactions with the donor (dimethylamino) and acceptor (nitro) groups influence the torsional pathway? acs.org

Can we experimentally distinguish between the twisting of the entire nitrophenyl group versus the localized rotation of the nitro group? researchgate.net

Answering these questions will provide a more complete model of the photophysical behavior of not only DNBP but also a wide range of other "push-pull" chromophores.

Advanced Computational Modeling for Complex Environments

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been indispensable in corroborating experimental findings for DNBP. rsc.orgresearchgate.net These models have helped to rationalize the observed solvent-dependent dynamics, such as the barrierless twisting in highly polar solvents like acetonitrile (B52724) and the complete retardation of twisting in nonpolar environments like dioxane. rsc.org

However, the predictive power of these models can be enhanced, especially for more complex and heterogeneous systems. Future computational work should focus on developing models that can accurately simulate the behavior of DNBP in confined or structured media, such as the reverse micelles studied in recent experiments. researchgate.net Research has shown that the photophysics of DNBP, including its quantum yield and excited-state lifetime, changes dramatically within these confined solvent pools due to variations in micropolarity and microviscosity. researchgate.net

Key challenges for the next generation of computational models include:

Accurately representing the specific and non-uniform interactions between the DNBP molecule and the surrounding molecules in a complex or confined environment. researchgate.net

Modeling the effects of increased microviscosity, which can restrict the torsional relaxation of the biphenyl (B1667301) group and promote other photophysical pathways, such as intersystem crossing to the triplet state. researchgate.net

Developing multi-scale models that can bridge the gap between the quantum mechanical behavior of the chromophore and the classical dynamics of its extended environment.

Successfully modeling these complex scenarios will be critical for designing and optimizing DNBP-based systems for real-world applications.

Development of Novel Materials and Devices Based on DNBP Derivatives